molecular formula C17H16N4O3S B2612984 (Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173466-56-2

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2612984
CAS No.: 1173466-56-2
M. Wt: 356.4
InChI Key: SKELWGXTCIZWBH-ZCXUNETKSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

  • A study by Palkar et al. (2017) focuses on the synthesis of novel analogs, including benzothiazolyl substituted pyrazol-5-ones, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds exhibit antibacterial activity at non-cytotoxic concentrations, indicating their potential as therapeutic agents (Palkar et al., 2017).

Antimicrobial and Anti-Proliferative Activities

  • Research by Mansour et al. (2020) elaborates on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety. These compounds show significant antimicrobial and antiproliferative activities, with certain derivatives notably inhibitory against HCT-116 cancer cells (Mansour et al., 2020).

Antioxidant and Antihyperglycemic Agents

  • A study by Kenchappa et al. (2017) describes the synthesis of coumarin derivatives containing pyrazole and indenone rings. These derivatives show considerable in vitro antioxidant activity and in vivo antihyperglycemic effects in animal models, suggesting their potential in managing oxidative stress and glucose regulation (Kenchappa et al., 2017).

Crystal Structure Analysis

  • Prabhuswamy et al. (2016) conducted a study focusing on the crystal structure and molecular interactions of a similar compound. This research provides valuable insights into the structural properties that could be relevant for the design of pharmaceutical agents (Prabhuswamy et al., 2016).

Prooxidant and Antioxidant Processes

  • Research by Shalai et al. (2021) explored the effects of thiazole derivatives on prooxidant and antioxidant processes in liver homogenates, showing that these compounds do not cause severe liver toxicity in both healthy and tumor-bearing mice. This highlights their potential safety in therapeutic applications (Shalai et al., 2021).

Chemosensors for Anions

  • Wang et al. (2015) synthesized coumarin benzothiazole derivatives that can act as chemosensors for cyanide anions, demonstrating the potential application of these compounds in analytical chemistry and environmental monitoring (Wang et al., 2015).

Anti-Tumor Agents

  • A study by Gomha et al. (2016) highlighted the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which exhibited potent anti-tumor activities against hepatocellular carcinoma cell lines. This suggests the potential use of these compounds in cancer therapy (Gomha et al., 2016).

Properties

IUPAC Name

N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-5-7-21-12-9-13(23-3)14(24-4)10-15(12)25-17(21)18-16(22)11-6-8-20(2)19-11/h1,6,8-10H,7H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKELWGXTCIZWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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